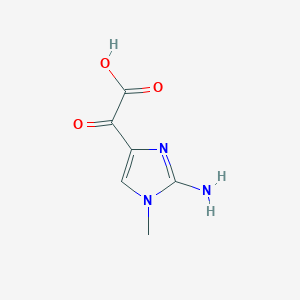

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

Description

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12) |

InChI Key |

SXWOHXXZASYYOF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1N)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Systems and Temperature Control

Catalysts and Reagents

-

Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation in related imidazole derivatives, though its use in this specific synthesis requires further validation.

-

Base Additives : Triethylamine or sodium bicarbonate is used to neutralize HCl generated during acylation, improving reaction yields.

Purification and Characterization

Chromatographic Techniques

-

Preparative HPLC : High-performance liquid chromatography with C18 columns effectively isolates the target compound from by-products, achieving >95% purity. Mobile phases often consist of acetonitrile-water mixtures with 0.1% trifluoroacetic acid.

-

Column Chromatography : Silica gel columns eluted with ethyl acetate/methanol gradients (9:1 to 4:1) separate intermediates.

Spectroscopic Analysis

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Functional Group Influence : The presence of hydrazone or amide groups (e.g., in compounds from and ) enhances biological activity, whereas the primary amine in the target compound may limit its direct therapeutic application.

- Core Modifications : Pyrimidine cores (as in ) show broader antibacterial activity compared to pyridine-based analogs, likely due to improved binding to bacterial enzymes.

Key Observations :

- Efficiency : Amide coupling (as in ) often results in lower yields (~20–25%) compared to one-pot syntheses (~50–55% in ).

- Complexity : The target compound’s synthesis may require multi-step alkylation or amination, whereas hydrazone derivatives () are simpler to functionalize.

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Data Gaps : The target compound lacks reported melting points or spectral data, unlike analogs in and , which are extensively characterized.

- Stability : Halogenated derivatives (e.g., in ) exhibit higher stability as salts, whereas ester-containing analogs () may hydrolyze under acidic/basic conditions.

Biological Activity

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, also known as a derivative of imidazole, is a compound that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic implications based on recent studies and findings.

- Molecular Formula : C5H7N3O2

- Molecular Weight : 141.128 g/mol

- CAS Number : 73086-08-5

This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme activity modulation and interaction with neurotransmitter systems.

Enzyme Interactions

Research indicates that 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid interacts with several enzymes, influencing their activity and function. For instance:

- Amino Acid Metabolism : The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, impacting metabolic pathways crucial for cellular function.

Cellular Effects

The compound's effects on cellular mechanisms are diverse:

- Cell Signaling : It has been observed to modulate signaling pathways related to cell growth and differentiation.

- Gene Expression : Changes in gene expression associated with metabolic processes have been noted, suggesting a role in regulating cellular metabolism.

Anticancer Properties

A significant area of research involves the anticancer properties of imidazole derivatives. A study focusing on similar compounds reported:

- Cell Proliferation Inhibition : Compounds with imidazole structures demonstrated anti-proliferative effects in various cancer cell lines, including prostate and liver cancers.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid | Prostate Cancer | Not yet determined |

| 2-Phenyl-4-quinolone | Hepatocellular Carcinoma | 1.81 |

The mechanism by which these compounds exert their anticancer effects often includes:

- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death.

Therapeutic Implications

Given its interactions with various biological pathways, 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid holds potential for therapeutic applications beyond oncology:

- Neurotransmitter Regulation : Its ability to influence neurotransmitter systems may provide avenues for treating neurological disorders.

- Metabolic Disorders : The modulation of metabolic pathways suggests potential use in managing conditions like diabetes or obesity.

Q & A

Q. What are the established synthetic routes for 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, and what reaction conditions optimize yield?

The compound is synthesized via acylation of 1-methyl-1H-benzimidazole derivatives using oxalyl chloride in the presence of a base such as triethylamine. Key steps include nucleophilic substitution at the benzimidazole nitrogen, followed by purification via recrystallization or column chromatography. Optimal yields (>70%) are achieved under anhydrous conditions at 0–5°C to minimize side reactions like over-acylation .

Q. What structural features of this compound influence its reactivity in biological systems?

The molecule contains a benzimidazole core with a methyl group at N1, enhancing steric stability, and an oxoacetic acid moiety that enables hydrogen bonding with biological targets. The planar benzimidazole ring facilitates π-π stacking interactions, while the oxo group participates in keto-enol tautomerism, affecting redox behavior .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 4.63 ppm for methylene protons adjacent to the benzimidazole ring) .

- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (219.20 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) at 90 K reveals bond lengths and angles consistent with the keto form of the oxoacetic acid group. For example, the C=O bond length is ~1.21 Å, distinct from enolic C–O (~1.34 Å). Disorder in the methyl group orientation can be modeled with partial occupancy refinement .

Q. What computational methods predict the compound’s interaction with enzyme active sites?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the geometry and electrostatic potential surfaces, identifying regions of high electron density (oxoacetic acid) as likely hydrogen bond donors. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8.2 kcal/mol) to targets like kinase domains .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

- Oxidation : KMnO₄ in acidic media selectively oxidizes the benzimidazole ring’s C4 position, forming a hydroxylated derivative.

- Reduction : NaBH₄ targets the oxo group, yielding a secondary alcohol without affecting the aromatic system.

- Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5 requires protection of the oxoacetic acid group to prevent side reactions .

Q. What strategies address contradictory data in biological activity assays?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurities. Validate results via:

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways?

Incorporate ¹³C at the oxoacetic acid carbon to track decarboxylation via LC-MS. ¹⁵N labeling of the amino group in the imidazole ring enables tracing of N-methylation pathways in hepatocyte models .

Methodological Considerations

Q. What precautions mitigate degradation during long-term storage?

Store under inert gas (Ar) at -20°C in amber vials. Avoid aqueous buffers; lyophilize and reconstitute in DMSO immediately before use. Monitor degradation via periodic HPLC analysis .

Q. How do solvent polarity and pH affect spectroscopic data interpretation?

- In DMSO-d₆, the oxoacetic acid group exhibits broad ¹H NMR peaks (δ 12–14 ppm) due to proton exchange.

- UV-Vis absorption maxima shift from 270 nm (neutral pH) to 290 nm (pH >10) due to deprotonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.